Tramadol

Descripción general

Descripción

Tramadol is a strong pain medication used to treat moderate to severe pain that is not being relieved by other types of pain medicines . It is a synthetic opioid and acts in the brain and spine (central nervous system) to reduce the amount of pain you feel . The extended-release form of this compound is for around-the-clock treatment of pain .

Synthesis Analysis

This compound has recently been isolated from the roots and bark of Nauclea latifolia . A plausible biosynthetic pathway has been proposed and the product–precursor relationship has been probed by 13C position-specific isotope analysis .

Molecular Structure Analysis

This compound has a molecular formula of C16H25NO2 . Its average mass is 263.375 Da and its monoisotopic mass is 263.188538 Da .

Chemical Reactions Analysis

This compound poisoning can affect multiple organ systems: gastrointestinal, central nervous system (seizure, CNS depression, low-grade coma, anxiety, and over time anoxic brain damage), cardiovascular system (palpitation, mild hypertension to life-threatening complications such as cardiopulmonary arrest), respiratory system, renal system (renal failure with higher doses of this compound intoxication), musculoskeletal system (rhabdomyolysis), endocrine system (hypoglycemia), as well as, cause serotonin syndrome .

Physical And Chemical Properties Analysis

This compound has a melting point of 180 to 181 °C (356 to 358 °F) . It has a bioavailability of 70–75% (by mouth), 77% (rectal), 100% (IM) . It is metabolized in the liver via demethylation and glucuronidation via CYP2D6 & CYP3A4 .

Aplicaciones Científicas De Investigación

Gestión del Dolor

Tramadol, un analgésico de acción central, se utiliza comúnmente para el tratamiento del dolor por cáncer y el dolor no relacionado con el cáncer {svg_1}. Actúa como un agonista del receptor opioide μ1 y un inhibidor de la recaptación de monoaminas {svg_2}, lo que lo hace eficaz para el dolor complicado asociado con trastornos neuropáticos {svg_3}.

Tratamiento de la Toxicidad por this compound

Se ha estudiado el this compound por su papel en el tratamiento de la toxicidad por this compound. La intoxicación por this compound puede afectar a múltiples sistemas de órganos, y se ha encontrado que el this compound mitiga estos efectos {svg_4}.

Investigación en Farmacogenética

El this compound se ha utilizado en la investigación farmacogenética para predecir el metabolismo de diversos compuestos. Se evaluó un modelo predictivo impulsado por vías de ADME-R de this compound para identificar características capaces de clasificar el this compound {svg_5}.

Efectos Antidepresivos

El this compound tiene efectos inhibitorios sobre la recaptación sináptica de serotonina y noradrenalina, así como sobre los receptores 5-HT2 y NMDA {svg_6}. Esto sugiere su potencial terapéutico en el tratamiento de la depresión y la ansiedad {svg_7}.

Metabolito Fúngico

El this compound es un metabolito del hongo Trametes sp. IVP-F640 y Bjerkandera sp. BOS55 {svg_8}. Esto sugiere aplicaciones potenciales en el campo de la micología y la química de productos naturales {svg_9}.

Cirugía Dental

El this compound se ha utilizado en cirugía dental para el control del dolor perioperatorio. Los estudios han evaluado la eficacia y seguridad de la administración parenteral perioperatoria o la infiltración submucosa de this compound para el control del dolor perioperatorio en la cirugía de terceros molares mandibulares {svg_10}.

Agente Anti-Infertilidad

El extracto de Epimedium brevicornum, que contiene this compound, se ha estudiado por su papel como agente anti-infertilidad tras la administración a largo plazo de this compound en ratas macho {svg_11}.

Tratamiento de Diversas Enfermedades

Epimedium brevicornum Maxim (EbM), una hierba china bien conocida que contiene this compound, se ha utilizado ampliamente para tratar varias dolencias como la osteoporosis, la infertilidad, la impotencia, la amnesia, los trastornos funcionales seniles y las enfermedades cardiovasculares {svg_12}.

Mecanismo De Acción

The analgesic properties of Tramadol can be attributed to norepinephrine and serotonin reuptake blockade in the CNS, which inhibits pain transmission in the spinal cord . The (+) enantiomer has higher affinity for the OP3 receptor and preferentially inhibits serotonin uptake and enhances serotonin release .

Safety and Hazards

Tramadol can slow or stop your breathing, and may be habit-forming . Misuse of this medicine can cause addiction, overdose, or death, especially in a child or other person using the medicine without a prescription . This compound should not be given to a child younger than 12 years old, or anyone younger than 18 years old who recently had surgery to remove the tonsils or adenoids .

Direcciones Futuras

With the increasing popularity of tramadol, physicians must be aware of its adverse effects, substantial abuse potential, and drug interactions, to weigh its risk–benefit ratio for pain management . Alternative therapies might be considered in patients with a previous overdose history to reduce risks for adverse outcomes .

Análisis Bioquímico

Biochemical Properties

Trametol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the opioid μ1 receptor, where it mimics the action of endogenous opioids, leading to pain relief . Additionally, Trametol inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects . The compound’s interaction with these neurotransmitters and receptors is crucial for its pain-relieving properties.

Cellular Effects

Trametol influences various types of cells and cellular processes. It affects cell signaling pathways by modulating the activity of opioid receptors and monoamine transporters . This modulation leads to changes in gene expression and cellular metabolism, ultimately resulting in pain relief. Trametol’s impact on cell function includes alterations in neurotransmitter release and receptor sensitivity, which are essential for its analgesic effects.

Molecular Mechanism

The molecular mechanism of Trametol involves its binding interactions with opioid receptors and monoamine transporters. By acting as an agonist at the opioid μ1 receptor, Trametol activates intracellular signaling pathways that inhibit pain transmission . Additionally, its inhibition of serotonin and norepinephrine reuptake enhances the availability of these neurotransmitters in the synaptic cleft, further contributing to its analgesic effects . These combined actions at the molecular level are responsible for Trametol’s efficacy in pain management.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trametol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Trametol maintains its analgesic properties over extended periods, although its efficacy may decrease with prolonged use due to tolerance development . Additionally, Trametol’s stability in various formulations ensures its consistent performance in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Trametol vary with different dosages in animal models. At therapeutic doses, Trametol effectively reduces pain without significant adverse effects . At higher doses, it can cause toxic effects, including respiratory depression and central nervous system depression . These threshold effects highlight the importance of careful dosage management to avoid potential toxicity while maximizing analgesic benefits.

Metabolic Pathways

Trametol is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, resulting in the formation of active metabolites . These metabolites contribute to Trametol’s analgesic effects and are further processed by conjugation reactions before excretion. The interaction of Trametol with these enzymes and cofactors is crucial for its pharmacokinetics and overall efficacy.

Transport and Distribution

Trametol is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier to exert its central analgesic effects . Additionally, Trametol interacts with transporters and binding proteins that facilitate its distribution to target tissues. The compound’s localization and accumulation in specific tissues are essential for its therapeutic action and duration of effect.

Subcellular Localization

The subcellular localization of Trametol influences its activity and function. Trametol is primarily localized in the cytoplasm and interacts with intracellular receptors and transporters . Post-translational modifications and targeting signals direct Trametol to specific compartments, ensuring its effective action at the cellular level. These localization mechanisms are vital for Trametol’s analgesic properties and overall efficacy.

Propiedades

IUPAC Name |

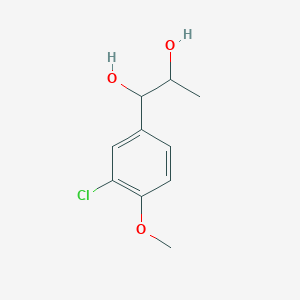

1-(3-chloro-4-methoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO3/c1-6(12)10(13)7-3-4-9(14-2)8(11)5-7/h3-6,10,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXJGOGDICMETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

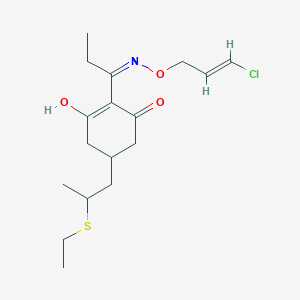

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of Trametol?

A1: (1R,2S)-1-(3′-Chloro-4′-methoxyphenyl)-1,2- propanediol, also known as Trametol, is a chlorinated p-anisylpropanoid metabolite. [] Its structure consists of a propane-1,2-diol backbone with a 3′-chloro-4′-methoxyphenyl group attached to the first carbon. []

Q2: How is Trametol synthesized in the laboratory?

A2: Trametol can be synthesized employing Sharpless asymmetric dihydroxylation as the key step. [] This method provides a reliable route to obtain the desired (1R,2S)-isomer of the molecule.

Q3: What is significant about the discovery of Trametol in Bjerkandera species?

A3: The production of Trametol by Bjerkandera sp. BOS55 was a novel finding. [] This discovery highlights the potential of exploring various Bjerkandera species for the production of bioactive compounds like Trametol. Moreover, this finding also revealed the presence of a structurally similar metabolite, erythro-1-(3′,5′-dichloro-4′-methoxyphenyl)-1, 2-propanediol, in these fungal species. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.